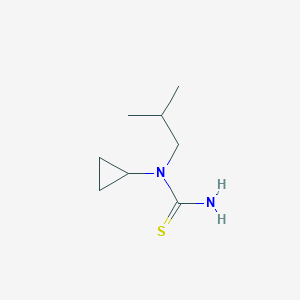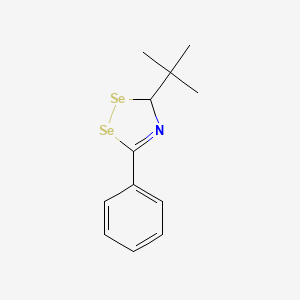
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole is a heterocyclic compound containing selenium atomsThe compound has a molecular formula of C12H15NSe2 and a molecular weight of 331.174 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole typically involves the reaction of tert-butylamidoxime with selenium reagents under controlled conditions. One common method includes the activation of tert-butylamidoxime by a Lewis acid such as PTSA–ZnCl2, leading to the formation of the desired diselenazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenazole to its corresponding selenide.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives of the original compound.
科学的研究の応用
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the treatment of diseases related to oxidative stress.
作用機序
The mechanism of action of 3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. This redox activity is crucial for its potential therapeutic effects, including antioxidant properties and modulation of enzyme activity .
類似化合物との比較
Similar Compounds
- 3-tert-Butyl-5-phenyl-3H-1,2,4-oxadiazole
- 3-tert-Butyl-5-phenyl-3H-1,2,4-thiadiazole
- 3-tert-Butyl-5-phenyl-3H-1,2,4-triazole
Uniqueness
3-tert-Butyl-5-phenyl-3H-1,2,4-diselenazole is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atoms enhance the compound’s redox activity, making it more effective in certain applications, such as antioxidant therapy and catalysis .
特性
CAS番号 |
194937-37-6 |
|---|---|
分子式 |
C12H15NSe2 |
分子量 |
331.2 g/mol |
IUPAC名 |
3-tert-butyl-5-phenyl-3H-1,2,4-diselenazole |
InChI |
InChI=1S/C12H15NSe2/c1-12(2,3)11-13-10(14-15-11)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChIキー |
FRWUUXMVKSMHFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1N=C([Se][Se]1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
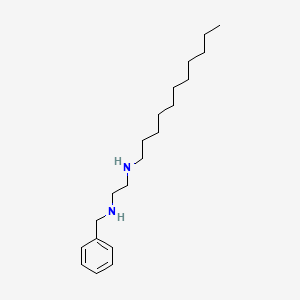
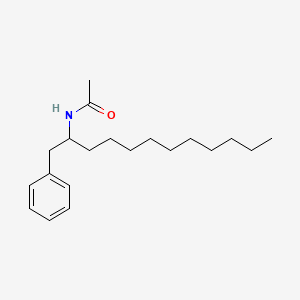
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
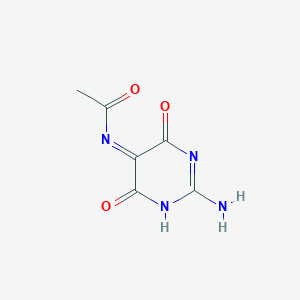
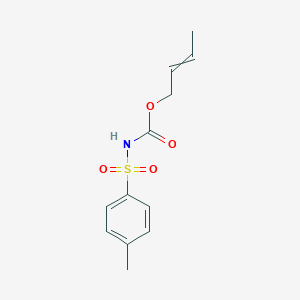
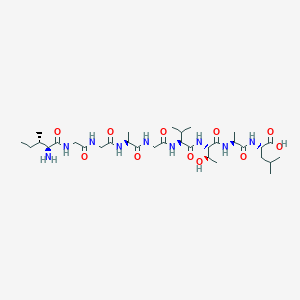
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
